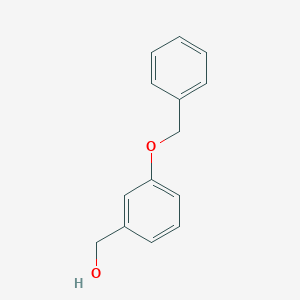

3-Benzyloxybenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKLSWIRJUJWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168782 | |

| Record name | 4-Benzyloxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700-30-7 | |

| Record name | 3-(Phenylmethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzyloxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZYLOXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMX6S6JFX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Benzyloxybenzyl alcohol CAS number and properties

CAS Number: 1700-30-7

This technical guide provides an in-depth overview of 3-Benzyloxybenzyl alcohol, a versatile organic compound utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The document details its chemical and physical properties, outlines experimental protocols for its synthesis and purification, and discusses its primary applications for researchers, scientists, and professionals in drug development.

Core Properties and Identification

This compound, also known as (3-(Benzyloxy)phenyl)methanol, is a stable, crystalline solid at room temperature. Its structure features a benzyl alcohol core with a benzyloxy substituent at the meta (3-) position. This unique arrangement of ether and alcohol functional groups makes it a valuable building block in multi-step organic synthesis.

Physical and Chemical Properties

The key physical and chemical identification data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1700-30-7 | [1] |

| Molecular Formula | C₁₄H₁₄O₂ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 47-50 °C | |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [2] |

| Purity | Typically ≥97% (by GC) | [2] |

Synthesis and Purification

The synthesis of this compound is not commonly detailed in primary literature but can be achieved through a straightforward two-step process starting from commercially available 3-hydroxybenzaldehyde. The general synthetic approach involves the protection of the phenolic hydroxyl group via Williamson ether synthesis, followed by the reduction of the aldehyde.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Benzyloxybenzaldehyde

This step involves the benzylation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde using benzyl bromide.

-

Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous acetone or dimethylformamide (DMF).

-

Reaction: Add benzyl bromide (1.1 eq) to the mixture. Heat the reaction to reflux (typically 60-80 °C) and stir for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-hydroxybenzaldehyde spot.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate, wash with water and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield crude 3-benzyloxybenzaldehyde, which can be used in the next step without further purification or purified via column chromatography.

Step 2: Synthesis of this compound

This step reduces the aldehyde functional group to a primary alcohol.

-

Reagents & Setup: Dissolve the crude 3-benzyloxybenzaldehyde (1.0 eq) from the previous step in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Reaction: Cool the solution in an ice bath (0 °C). Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction by TLC for the consumption of the aldehyde.

-

Workup: Quench the reaction by slowly adding water or dilute hydrochloric acid until the effervescence ceases. Reduce the solvent volume via rotary evaporation.

-

Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

Experimental Protocol: Purification

The crude this compound is typically purified using flash column chromatography.

-

Preparation: Concentrate the crude product onto a small amount of silica gel.

-

Chromatography: Load the adsorbed product onto a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate).

-

Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Final Product: Remove the solvent under reduced pressure to yield this compound as a white crystalline solid.

Spectroscopic Analysis

| Technique | Expected Features |

| ¹H NMR | δ ~7.2-7.4 ppm (m, 9H): Overlapping multiplets for the aromatic protons of both benzene rings. δ ~5.1 ppm (s, 2H): Singlet for the benzylic ether methylene protons (-O-CH₂ -Ph). δ ~4.6 ppm (s, 2H): Singlet for the benzylic alcohol methylene protons (-CH₂ -OH). δ ~2.0-3.0 ppm (br s, 1H): Broad singlet for the hydroxyl proton (-OH ), which may exchange with D₂O. |

| ¹³C NMR | δ ~159 ppm: Quaternary aromatic carbon attached to the ether oxygen (C-O). δ ~127-142 ppm: Aromatic carbons (CH and quaternary). δ ~70 ppm: Benzylic ether methylene carbon (-O-C H₂-Ph). δ ~65 ppm: Benzylic alcohol methylene carbon (-C H₂-OH). |

| IR (Infrared) | ~3350 cm⁻¹ (broad): O-H stretching of the alcohol group, broadened due to hydrogen bonding. ~3030 cm⁻¹ (medium): Aromatic C-H stretching. ~2900 cm⁻¹ (medium): Aliphatic C-H stretching of the methylene groups. ~1600, 1490, 1450 cm⁻¹ (sharp): Aromatic C=C ring stretching vibrations. ~1250 cm⁻¹ (strong): Aryl-alkyl ether C-O stretching. ~1050 cm⁻¹ (strong): Primary alcohol C-O stretching. |

| Mass Spec. (MS) | m/z 214: Molecular ion peak [M]⁺. m/z 107: Fragment from cleavage of the C-O ether bond, corresponding to the benzylic alcohol moiety. m/z 91: Tropylium ion ([C₇H₇]⁺), a very common fragment from the benzyl group. |

Applications in Research and Development

This compound is not typically used as a final active pharmaceutical ingredient (API) but serves as a crucial intermediate. Its two distinct functional groups—a primary alcohol and a benzyl ether—can be selectively modified, making it a versatile scaffold for building more complex molecules.

-

Pharmaceutical Development: It is a precursor for synthesizing compounds with potential anti-inflammatory and analgesic properties.[2] The benzyl group acts as a protecting group for the phenol, which can be deprotected in a later synthetic step via hydrogenolysis.

-

Organic Synthesis: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., tosylate, halide) for nucleophilic substitution reactions.[3][4][5] This allows for the introduction of diverse functionalities.

-

Cosmetics and Fine Chemicals: The compound's properties lend it to applications in cosmetic formulations and the creation of specialty chemicals.[2]

References

synthesis of 3-Benzyloxybenzyl alcohol from 3-hydroxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Benzyloxybenzyl alcohol from 3-hydroxybenzyl alcohol via the Williamson ether synthesis. This transformation is a fundamental reaction in organic chemistry, often employed for the protection of phenolic hydroxyl groups, a common step in the synthesis of complex molecules for pharmaceutical and materials science applications. This document provides detailed experimental protocols, quantitative data, and visual aids to facilitate its application in a laboratory setting.

Reaction Principle and Stoichiometry

The synthesis of this compound is achieved through a Williamson ether synthesis, an SN2 reaction involving the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenolic hydroxyl group of 3-hydroxybenzyl alcohol is deprotonated by a strong base, typically sodium hydride (NaH), to form a sodium phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.

Reaction Scheme:

Reactant and Product Properties:

| Compound | Molar Mass ( g/mol ) | Appearance |

| 3-Hydroxybenzyl alcohol | 124.14[1] | White to off-white crystalline solid |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | Grey powder |

| Benzyl Bromide | 171.04 | Colorless to pale yellow lachrymatory liquid |

| This compound | 214.26[2] | White to yellow or orange powder/crystal[3] |

Experimental Protocol

This protocol is a comprehensive procedure for the synthesis of this compound, adapted from general methods for Williamson ether synthesis.[4]

Materials:

-

3-Hydroxybenzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Nitrogen or Argon gas supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-hydroxybenzyl alcohol (1.0 eq). Dissolve the alcohol in anhydrous THF or DMF (approximately 5-10 mL per mmol of alcohol).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The mixture will be stirred at this temperature for 15-30 minutes, during which hydrogen gas will evolve. The reaction mixture should then be allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 - 1.2 eq) dropwise to the suspension. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or water.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Quantitative Data

Table of Reaction Parameters and Expected Outcome:

| Parameter | Value/Condition |

| Reactants | |

| 3-Hydroxybenzyl alcohol | 1.0 equivalent |

| Sodium Hydride (60%) | 1.1 - 1.5 equivalents |

| Benzyl Bromide | 1.1 - 1.2 equivalents |

| Solvent | Anhydrous THF or DMF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Expected Yield | 80 - 95% |

| Purification | Flash Column Chromatography |

Characterization Data (Predicted)

While specific experimental spectra for this compound are not provided in the search results, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar structures and general principles of NMR spectroscopy. These should be used as a guide for characterization.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.25 | m | 5H | Ar-H (benzyl ether) |

| ~7.20 - 6.80 | m | 4H | Ar-H (substituted ring) |

| ~5.05 | s | 2H | -O-CH ₂-Ph |

| ~4.65 | s | 2H | -CH ₂-OH |

| ~1.60 | br s | 1H | -OH |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | C -OBn |

| ~142.0 | C -CH₂OH |

| ~137.0 | Quaternary C (benzyl ether) |

| ~129.5 | Ar-C H |

| ~128.6 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.5 | Ar-C H |

| ~120.0 | Ar-C H |

| ~114.0 | Ar-C H |

| ~113.0 | Ar-C H |

| ~70.0 | -O-C H₂-Ph |

| ~65.0 | -C H₂-OH |

Visualizations

Reaction Pathway Diagram:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram:

References

3-Benzyloxybenzyl alcohol chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Benzyloxybenzyl alcohol, a versatile organic compound utilized as a key intermediate in the synthesis of complex molecules. Its unique structure, featuring both a primary alcohol and a benzyl ether, makes it a valuable building block in the fields of pharmaceutical development, agrochemicals, and materials science. This document outlines its chemical identity, physical properties, a detailed synthesis protocol, and a visual representation of its synthesis pathway.

Chemical Structure and IUPAC Name

This compound is an aromatic alcohol characterized by a benzyl alcohol core where the hydroxyl group is at the meta-position relative to a benzyloxy substituent.

Chemical Structure:

IUPAC Name: (3-(Benzyloxy)phenyl)methanol[1]

Synonyms: 3-(Phenylmethoxy)benzenemethanol, (3-Benzyloxyphenyl)methanol, m-(Benzyloxy)benzyl alcohol[1]

Physicochemical Properties

The properties of this compound make it a stable and reactive intermediate for various synthetic applications. It is generally soluble in organic solvents such as ethanol and ether, with limited solubility in water.[1]

| Property | Value | Reference |

| CAS Number | 1700-30-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₄O₂ | [1][2][3] |

| Molecular Weight | 214.26 g/mol | [2][3] |

| Appearance | White to pale yellow crystalline powder or solid | [1][2] |

| Melting Point | 47-50 °C | [2] |

| Boiling Point | Not precisely determined (high boiling) | |

| Density | Not precisely determined | |

| pKa (Alcohol -OH) | ~16-18 (estimated for a primary alcohol) | |

| Purity | ≥ 98% (by GC) | [2] |

Synthesis of this compound

This compound is commonly synthesized via the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. In this case, 3-hydroxybenzyl alcohol is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile, attacking benzyl bromide in an Sₙ2 reaction to form the benzyl ether linkage.

Experimental Protocol: Williamson Ether Synthesis

This protocol details a representative procedure for the synthesis of this compound from 3-hydroxybenzyl alcohol and benzyl bromide.

Materials:

-

3-Hydroxybenzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)

Procedure:

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is flame-dried and allowed to cool to room temperature under an inert atmosphere.

-

Deprotonation: To the flask, add 3-hydroxybenzyl alcohol (1.0 eq) and anhydrous DMF (5 mL per mmol of alcohol). Begin stirring to dissolve the alcohol. Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). The mixture will be stirred at this temperature for 30 minutes, during which hydrogen gas will evolve, and the sodium salt of the alcohol will form.

-

Ether Formation: A solution of benzyl bromide (1.05 eq) in a minimal amount of anhydrous DMF is added dropwise to the reaction mixture at 0 °C via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution. The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a white to pale yellow solid.

Synthetic Pathway Diagram

The following diagram illustrates the logical workflow of the Williamson ether synthesis for preparing this compound.

Caption: Williamson ether synthesis of this compound.

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of a variety of target molecules in the pharmaceutical and chemical industries.[2]

-

Pharmaceutical Development: It serves as a precursor for the synthesis of compounds with potential therapeutic activities, including anti-inflammatory and analgesic properties.[2] The benzyloxy group can act as a protecting group for the phenolic hydroxyl, which can be removed in a later synthetic step, or it can be an integral part of the final molecular structure.

-

Organic Synthesis: In organic chemistry, it is used to construct more complex molecular architectures.[2] The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further molecular elaboration.

-

Cosmetic Formulations: The compound is also utilized in the cosmetics industry, potentially for its properties as a skin-conditioning agent.[2]

References

Solubility Profile of 3-Benzyloxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxybenzyl alcohol, a substituted aromatic alcohol, serves as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility in various organic solvents is a critical parameter for its application in drug formulation, reaction chemistry, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative data and quantitative estimates based on its parent compound, benzyl alcohol. Furthermore, it outlines a detailed experimental protocol for determining the solubility of solid organic compounds and presents a logical workflow for this process.

Data Presentation: Solubility of this compound

| Solvent | Chemical Class | This compound Solubility (Qualitative) | Benzyl Alcohol Solubility (Quantitative) |

| Ethanol | Alcohol | Soluble[1] | Miscible[2][3][4][5][6] |

| Methanol | Alcohol | Likely Soluble | Miscible[3][6] |

| Diethyl Ether | Ether | Soluble[1] | Miscible[2][3][4][5][6] |

| Acetone | Ketone | Likely Soluble | Miscible[3][6] |

| Chloroform | Halogenated Hydrocarbon | Likely Soluble | Miscible[2][3][5] |

| Benzene | Aromatic Hydrocarbon | Likely Soluble | Soluble[2] |

| Water | Protic Solvent | Limited Solubility[1] | 4.29 g/100 mL (25 °C)[3][6] |

Note: "Likely Soluble" is an estimation based on the known solubility in ethanol and ether and the general principle of "like dissolves like." Experimental verification is recommended.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of a solid organic compound, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of a solid solute in a given solvent at a controlled temperature.

Materials:

-

This compound (or other solid organic compound)

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature bath (e.g., water bath, oil bath, or dry block heater) with temperature control (± 0.1 °C)

-

Vials or test tubes with tight-fitting caps

-

Magnetic stirrer and stir bars or a shaker

-

Syringes and syringe filters (0.45 µm or smaller, solvent-compatible)

-

Pre-weighed vials for collecting the saturated solution

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of the Solid-Solvent Mixture:

-

Add an excess amount of the solid this compound to a vial. An excess is necessary to ensure that a saturated solution is formed.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Add a magnetic stir bar to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using the magnetic stirrer for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary depending on the compound and solvent and may range from several hours to a few days. Preliminary experiments may be needed to determine the optimal equilibration time. It is recommended to stir for at least 24 hours to ensure saturation.[7]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle at the bottom of the vial for at least 30 minutes, while maintaining the constant temperature.

-

Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed collection vial. Record the exact mass of the empty vial.

-

-

Determination of Solute Mass:

-

Weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the collection vial. This can be done by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum desiccator.

-

Once all the solvent has evaporated and the vial has cooled to room temperature, weigh the vial again to determine the mass of the dissolved solid.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g), or milligrams of solute per milliliter of solvent (mg/mL).

Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound.

Caption: Experimental workflow for determining the solubility of a solid organic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 4. Benzyl Alcohol | TALAS [talasonline.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Benzyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 7. quora.com [quora.com]

The Strategic Application of 3-Benzyloxybenzyl Alcohol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Benzyloxybenzyl Alcohol as a Versatile Scaffold

This compound is a valuable bifunctional building block in medicinal chemistry, offering synthetic handles for the construction of complex molecular architectures. Its structure, featuring a primary alcohol and a benzyl ether, allows for a variety of chemical transformations, making it an attractive starting point for the development of novel therapeutic agents. The benzyloxy group can enhance lipophilicity, which may improve pharmacokinetic properties, while the alcohol moiety provides a convenient point for esterification or etherification to link to other pharmacophores. This guide will explore the application of this compound and its close structural analogs in the design and synthesis of new drug candidates, with a particular focus on anti-inflammatory agents.

Case Study: Enhancing the Anti-Inflammatory Activity of NSAIDs through Conjugation with a this compound Analog

The rationale behind this approach is that the bulky benzyloxybenzyl group can influence the binding of the NSAID to the active site of COX enzymes, potentially favoring interaction with the larger, more accommodating active site of the inducible COX-2 enzyme over the constitutive COX-1 enzyme. This increased selectivity is a key objective in modern NSAID design, as it is associated with a reduction in gastrointestinal side effects.

Synthesis of NSAID-Amino Acid-Benzyloxybenzyl Alcohol Analog Conjugates

A general synthetic scheme involves a multi-step process to create ester derivatives of NSAIDs linked to the benzyloxybenzyl alcohol analog via an amino acid spacer. This approach provides a modular way to assemble the final conjugates.

Quantitative Biological Activity Data

The synthesized conjugates have been evaluated for their in vitro and in vivo anti-inflammatory activity. The data demonstrates a significant improvement in both potency and COX-2 selectivity compared to the parent NSAIDs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition [1][2][3][4]

| Compound | Parent NSAID | Amino Acid Linker | % Inhibition of COX-1 | % Inhibition of COX-2 |

| Ibuprofen | - | - | 46% | 36% |

| Ketoprofen | - | - | 49% | 47% |

| Conjugate 1 | Ibuprofen | L-proline | 25% | 67% |

| Conjugate 2 | Ketoprofen | L-tyrosine | 30% | 94% |

| Conjugate 3 | Naproxen | beta-alanine | 45% | 55% |

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema) [1][2][3][4]

| Compound | % Reduction in Paw Edema |

| Ibuprofen | 36% |

| Ketoprofen | 47% |

| Conjugate 1 (Ibuprofen) | 67% |

| Conjugate 2 (Ketoprofen) | 91% |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the case study. These protocols can be adapted for the synthesis and evaluation of derivatives of this compound.

General Synthesis of NSAID-Amino Acid-3,4,5-Trimethoxybenzyl Alcohol Conjugates[4]

Step 1: Synthesis of Intermediate Amides

-

To a solution of the NSAID (1 equivalent) and the amino acid methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (Et3N, 2 equivalents).

-

Cool the mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the methyl ester of the NSAID-amino acid conjugate.

-

Hydrolyze the methyl ester by dissolving the product in a mixture of THF and water and adding LiOH (2 equivalents).

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture with 1N HCl and extract with ethyl acetate.

-

Dry the organic layer and concentrate to yield the intermediate amide.

Step 2: Esterification with 3,4,5-Trimethoxybenzyl Alcohol

-

To a solution of the intermediate amide (1 equivalent) and 3,4,5-trimethoxybenzyl alcohol (1.2 equivalents) in DCM, add 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Cool the mixture to 0°C and add DCC (1.1 equivalents).

-

Stir the reaction at room temperature for 12-24 hours.

-

Filter the reaction mixture and wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the final conjugate.

In Vitro COX Inhibition Assay[1]

Principle: The ability of the test compounds to inhibit the conversion of arachidonic acid to prostaglandins by ovine COX-1 and human recombinant COX-2 is measured.

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), EDTA, and hematin.

-

Add the test compound (at various concentrations) or vehicle control to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding a solution of arachidonic acid.

-

Incubate at 37°C for 2 minutes.

-

Terminate the reaction by adding a solution of HCl.

-

Extract the prostaglandins with diethyl ether.

-

Evaporate the organic solvent and reconstitute the residue in buffer.

-

Quantify the prostaglandin levels using a commercially available enzyme immunoassay (EIA) kit.

-

Calculate the percentage of inhibition relative to the vehicle control.

In Vivo Carrageenan-Induced Paw Edema Assay[2]

Principle: The anti-inflammatory effect of the compounds is assessed by their ability to reduce the swelling (edema) induced by the injection of carrageenan into the paw of a rat.

Procedure:

-

Fast male Wistar rats overnight with free access to water.

-

Administer the test compound or vehicle control orally.

-

After 1 hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume immediately after the carrageenan injection and at specified time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage of edema inhibition for each group compared to the control group.

Signaling Pathways and Molecular Interactions

The primary mechanism of action for the NSAID conjugates is the inhibition of the cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway.

Molecular docking studies suggest that the benzyloxybenzyl moiety of the conjugate can form favorable interactions within the active site of COX-2, contributing to the enhanced inhibitory activity and selectivity.[2]

Conclusion

This compound represents a promising and versatile platform for the development of new therapeutic agents. As demonstrated by its close structural analog, its conjugation to existing drugs, such as NSAIDs, can lead to compounds with significantly improved pharmacological profiles, including enhanced potency and target selectivity. The synthetic accessibility and the potential for diverse functionalization make this compound a valuable tool for medicinal chemists aiming to address the challenges of modern drug discovery. Further exploration of this scaffold in various therapeutic areas is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Benzyloxybenzyl Group: A Comprehensive Technical Guide to its Role as a Protecting Group Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of multistep organic synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and minimizing undesired side reactions. Benzyl ethers are a cornerstone of hydroxyl group protection due to their general stability and versatile cleavage methods. This technical guide provides an in-depth analysis of the 3-benzyloxybenzyl group, a substituted benzyl protecting group derived from 3-benzyloxybenzyl alcohol. While not as ubiquitously employed as the unsubstituted benzyl or p-methoxybenzyl (PMB) groups, an understanding of its properties and potential applications can be a valuable asset in complex synthetic design. This document outlines the synthesis of the precursor, methods for the protection of various functional groups, and conditions for its subsequent removal. Quantitative data from analogous systems are presented for comparison, and detailed experimental protocols are provided.

Introduction to the 3-Benzyloxybenzyl Protecting Group

The 3-benzyloxybenzyl (3-BnOBn) group is a specialized benzyl-type protecting group for hydroxyl, carboxyl, and amino functionalities. Its precursor, this compound, is a commercially available solid.[1][2][3][4] The core of its utility lies in its similarity to the standard benzyl (Bn) group, offering robust protection under a wide range of synthetic conditions. The presence of an additional benzyloxy substituent at the meta-position, however, subtly modifies its electronic properties and introduces a secondary site for potential chemical manipulation.

The meta-substitution of the benzyloxy group does not significantly alter the stability of the benzylic C-O bond to acidic or basic conditions compared to an unsubstituted benzyl group, as it exerts a minimal electronic effect on the benzylic carbon. This is in contrast to the electron-donating p-methoxybenzyl (PMB) group, which is more labile to oxidative and acidic cleavage.[5] The primary methods for the removal of the 3-BnOBn group are expected to be catalytic hydrogenolysis, a hallmark of benzyl ether deprotection.[6]

Synthesis of the Protecting Group Precursor

The active form of the protecting group is typically the corresponding halide, 3-benzyloxybenzyl bromide or chloride, which is synthesized from this compound.

Synthesis of 3-Benzyloxybenzyl Bromide

A standard method for the conversion of benzyl alcohols to benzyl bromides is treatment with carbon tetrabromide and triphenylphosphine.

Experimental Protocol:

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added carbon tetrabromide (1.2 eq.).

-

Triphenylphosphine (1.2 eq.) is then added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 3-benzyloxybenzyl bromide.

Protection of Functional Groups

The 3-benzyloxybenzyl group can be introduced to protect alcohols, phenols, carboxylic acids, and amines. The most common method for the formation of 3-benzyloxybenzyl ethers and esters is the Williamson ether synthesis or its analogues.[5]

Protection of Alcohols

The protection of primary and secondary alcohols is readily achieved by reaction of the corresponding alkoxide with 3-benzyloxybenzyl bromide.

Experimental Protocol (Williamson Ether Synthesis):

-

To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) at 0 °C is added a solution of the alcohol (1.0 eq.) in DMF.

-

The mixture is stirred at 0 °C for 30 minutes.

-

A solution of 3-benzyloxybenzyl bromide (1.1 eq.) in DMF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is carefully quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography.

Protection of Carboxylic Acids

Carboxylic acids can be converted to their 3-benzyloxybenzyl esters by reaction with 3-benzyloxybenzyl bromide in the presence of a non-nucleophilic base.

Experimental Protocol:

-

To a solution of the carboxylic acid (1.0 eq.) in DMF is added cesium carbonate (1.5 eq.).

-

The mixture is stirred at room temperature for 30 minutes.

-

3-Benzyloxybenzyl bromide (1.1 eq.) is added, and the reaction is stirred at room temperature or gentle heating (40-50 °C) until completion.

-

The reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The product is purified by column chromatography.

Deprotection of the 3-Benzyloxybenzyl Group

The cleavage of the 3-benzyloxybenzyl group mirrors that of the standard benzyl group, with catalytic hydrogenolysis being the most common and efficient method.[6]

Catalytic Hydrogenolysis

This method is highly effective for the deprotection of 3-benzyloxybenzyl ethers and esters, yielding the unprotected functional group and 3-methylbenzyl ether as a byproduct. A key advantage of this method is its mildness and neutrality.

Experimental Protocol:

-

The 3-benzyloxybenzyl-protected substrate is dissolved in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).

-

A catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%) is added.

-

The reaction mixture is stirred under an atmosphere of hydrogen (balloon or Parr hydrogenator) at room temperature.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the deprotected product.

Orthogonality and Selectivity

An essential aspect of any protecting group is its orthogonality—the ability to be removed under conditions that do not affect other protecting groups in the molecule. The 3-benzyloxybenzyl group, being electronically similar to a standard benzyl group, is expected to exhibit similar orthogonality.

| Protecting Group | Cleavage Conditions for Orthogonal Group | Stability of 3-BnOBn Group |

| tert-Butyldimethylsilyl (TBDMS) | TBAF, THF | Stable |

| Acetate (Ac) | K₂CO₃, MeOH | Stable |

| tert-Butoxycarbonyl (Boc) | TFA, DCM | Stable |

| Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine, DMF | Stable |

| p-Methoxybenzyl (PMB) | DDQ, DCM/H₂O | Potentially slow cleavage |

Table 1: Predicted Orthogonality of the 3-Benzyloxybenzyl Group.

Data Summary: Comparison with Standard Benzyl Protecting Group

As specific quantitative data for the 3-benzyloxybenzyl protecting group is scarce in the literature, the following table provides a comparison based on the well-established properties of the benzyl group. The yields and reaction times are representative and can vary depending on the substrate.

| Reaction | Reagents and Conditions | Typical Yield (%) | Typical Reaction Time |

| Protection of Primary Alcohol | Alcohol, NaH, 3-BnOBn-Br, DMF, 0 °C to RT | 85-95 | 2-6 h |

| Protection of Carboxylic Acid | Carboxylic acid, Cs₂CO₃, 3-BnOBn-Br, DMF, RT | 80-95 | 4-12 h |

| Deprotection (Hydrogenolysis) | 3-BnOBn-OR, H₂, 10% Pd/C, EtOH, RT | 90-99 | 1-8 h |

Table 2: Representative Data for 3-Benzyloxybenzyl Protecting Group Manipulations.

Logical and Experimental Workflows

The following diagrams illustrate the general workflows for the application of the 3-benzyloxybenzyl protecting group.

Caption: General workflow for the protection and deprotection of a functional group using the 3-benzyloxybenzyl group.

Caption: Orthogonal deprotection strategy of a substrate containing both 3-BnOBn and silyl ether protecting groups.

Conclusion

The 3-benzyloxybenzyl group serves as a functional, albeit less common, alternative to the standard benzyl protecting group. Its synthesis and application in protection and deprotection schemes are analogous to those of the benzyl group, with catalytic hydrogenolysis being the primary method for its removal. The meta-position of the additional benzyloxy group results in electronic properties similar to the unsubstituted benzyl group, suggesting comparable stability and orthogonality. While it may not offer distinct advantages in terms of lability for selective removal in the presence of other benzyl-type ethers, the additional benzyloxy moiety can be a site for further synthetic transformations or may influence the physical properties of the protected intermediate, such as solubility. For synthetic chemists, the 3-benzyloxybenzyl group represents another tool in the extensive protecting group toolbox, the utility of which is best determined by the specific requirements of the synthetic target.

References

- 1. CAS 1700-30-7: this compound | CymitQuimica [cymitquimica.com]

- 2. 1700-30-7 | (3-(Benzyloxy)phenyl)methanol - Moldb [moldb.com]

- 3. This compound, 97% 1700-30-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. scbt.com [scbt.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. A new method for the deprotection of benzyl ethers or the selective protection of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Intermediate: A Technical Guide to 3-Benzyloxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzyloxybenzyl alcohol, a versatile organic compound, has emerged as a crucial building block in the synthesis of complex molecules, most notably in the pharmaceutical industry. While the specific moment of its initial discovery is not prominently documented in scientific literature, its synthesis is a logical extension of well-established organic chemistry principles. This technical guide provides an in-depth exploration of the likely first synthesis of this compound, its physicochemical properties, and its significant role as a key intermediate in the development of therapeutic agents such as Crisaborole. Detailed experimental protocols and a summary of quantitative data are presented to support researchers in their scientific endeavors.

Introduction

This compound, also known as (3-(phenylmethoxy)phenyl)methanol, is an aromatic alcohol characterized by a benzyl ether linkage at the meta-position of the benzyl alcohol core.[1] This structural feature imparts a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis.[2] Its primary utility lies in its role as a precursor for introducing the benzyloxyphenyl moiety into larger, more complex molecular architectures. The presence of both a primary alcohol and a benzyl ether allows for selective chemical transformations, a desirable characteristic in multi-step synthetic campaigns.[1]

The Genesis of this compound: A Likely First Synthesis

While a singular discovery paper for this compound is not readily identifiable, its synthesis can be logically deduced from the well-established reactions of its precursors: 3-hydroxybenzyl alcohol and a benzylating agent. The most probable and historically precedented route for its first synthesis would involve the benzylation of 3-hydroxybenzyl alcohol.

Synthesis of the Precursor: 3-Hydroxybenzyl Alcohol

3-Hydroxybenzyl alcohol is a known compound that can be synthesized through various methods, with the reduction of 3-hydroxybenzaldehyde being a common approach.[3]

Experimental Protocol: Synthesis of 3-Hydroxybenzyl Alcohol

-

Reaction: Reduction of 3-hydroxybenzaldehyde.

-

Reagents: 3-hydroxybenzaldehyde, Sodium borohydride (NaBH₄), Methanol (MeOH), Water (H₂O), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 3-hydroxybenzaldehyde in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with dilute hydrochloric acid to a neutral pH.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxybenzyl alcohol.[3][4]

-

Benzylation of 3-Hydroxybenzyl Alcohol: The Williamson Ether Synthesis

The most straightforward and classic method for forming the benzyl ether linkage is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzyl alcohol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide.[5]

Experimental Protocol: Synthesis of this compound

-

Reaction: Williamson Ether Synthesis.

-

Reagents: 3-Hydroxybenzyl alcohol, Benzyl bromide (BnBr), Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF) or Acetone.

-

Procedure (using Sodium Hydride):

-

Dissolve 3-hydroxybenzyl alcohol in anhydrous DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).[5]

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution.[5]

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

-

Slowly add benzyl bromide to the reaction mixture.[5]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.[5]

-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1700-30-7 | [6] |

| Molecular Formula | C₁₄H₁₄O₂ | [6] |

| Molecular Weight | 214.26 g/mol | [7] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 47-50 °C | [2] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in common organic solvents like ethanol, ether, and DMF.[1] | [1] |

A Pivotal Role in Drug Development: The Synthesis of Crisaborole

The most prominent application of this compound in modern drug development is its use as a key intermediate in the synthesis of Crisaborole.[8][9] Crisaborole is a non-steroidal topical medication used for the treatment of mild-to-moderate atopic dermatitis.[10] It is a phosphodiesterase 4 (PDE4) inhibitor.[10]

The synthesis of Crisaborole highlights the strategic importance of the this compound scaffold. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, allowing for selective modifications at other positions of the molecule before its eventual removal in the final steps of the synthesis.

The Mechanism of Action of Crisaborole: A Downstream Signaling Cascade

Crisaborole exerts its anti-inflammatory effects by inhibiting PDE4, an enzyme that plays a crucial role in the inflammatory cascade.[10] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[10] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates and inactivates various pro-inflammatory transcription factors, such as NF-κB.[10] This ultimately leads to a reduction in the production of pro-inflammatory cytokines, thereby alleviating the symptoms of atopic dermatitis.[10]

Synthetic Workflow for Crisaborole Utilizing this compound

The following diagram illustrates a generalized synthetic workflow for Crisaborole, highlighting the role of this compound as a key starting material.

References

- 1. CAS 1700-30-7: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. DE10044910A1 - Process for the preparation of 3-hydroxybenzyl alcohol - Google Patents [patents.google.com]

- 4. 3-Hydroxybenzyl alcohol | 620-24-6 [chemicalbook.com]

- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 3-(Phenylmethoxy)benzenemethanol | C14H14O2 | CID 74341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 3-Hydroxybenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 10. dermnetnz.org [dermnetnz.org]

3-Benzyloxybenzyl Alcohol: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Benzyloxybenzyl alcohol, a key aromatic alcohol, serves as a important and versatile building block in organic synthesis. Its unique structural features, combining a reactive benzylic hydroxyl group with a stable benzyl ether protecting group, make it an invaluable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its role in the development of novel pharmaceutical agents.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1700-30-7 | [1][2] |

| Molecular Formula | C₁₄H₁₄O₂ | [1][2] |

| Molecular Weight | 214.26 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[1] |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the Williamson ether synthesis starting from 3-hydroxybenzyl alcohol and the reduction of 3-benzyloxybenzaldehyde.

Williamson Ether Synthesis

This is the most direct approach, involving the reaction of 3-hydroxybenzyl alcohol with a benzyl halide in the presence of a base.

Experimental Protocol:

A detailed experimental procedure for this synthesis is outlined below:

-

To a solution of 3-hydroxybenzyl alcohol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, is added a base (1.1-1.5 equivalents), typically potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

The mixture is stirred at room temperature for a predetermined period to ensure the formation of the alkoxide.

-

Benzyl bromide or benzyl chloride (1.1-1.2 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is heated to a specific temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

References

Methodological & Application

Application Notes and Protocol for the Benzylation of an Alcohol using 3-Benzyloxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science. Benzyl ethers are widely employed as protecting groups due to their stability under a variety of reaction conditions and their susceptibility to cleavage under mild, specific conditions.[1][2][3] 3-Benzyloxybenzyl alcohol is a versatile reagent that can be utilized in the synthesis of complex molecules, serving as a building block for pharmaceuticals and other specialty chemicals.[4][5] This document provides a detailed protocol for the benzylation of a generic alcohol (R-OH) using this compound as the benzylating agent. The protocol is based on established principles of acid-catalyzed etherification.

Principle and Application

The benzylation of an alcohol using this compound proceeds via an acid-catalyzed nucleophilic substitution reaction. In the presence of a protic or Lewis acid catalyst, the hydroxyl group of this compound is protonated, forming a good leaving group (water). The subsequent departure of water generates a stabilized benzylic carbocation. The alcohol to be protected then acts as a nucleophile, attacking the carbocation to form the desired 3-benzyloxybenzyl ether. This method is particularly useful when introducing a substituted benzyl group that can be later deprotected under specific conditions, potentially offering orthogonality with other protecting groups.

Experimental Protocol

This protocol details the acid-catalyzed benzylation of a generic primary alcohol (R-OH) using this compound.

Materials:

-

Substrate (R-OH)

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoromethanesulfonic acid (TfOH) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add this compound (1.2 eq.).

-

Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.05 - 0.1 eq.) to the mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-benzyloxybenzyl ether.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the benzylation of various alcohols using benzyl alcohol as a proxy, which can serve as a starting point for optimization with this compound.

| Entry | Substrate Alcohol | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Hexanol | TfOH (0.05) | DCM | 25 | 12 | ~85-95 |

| 2 | Cyclohexanol | p-TsOH (0.1) | Toluene | 110 (reflux) | 8 | ~80-90 |

| 3 | Glycerol | Cs-DTP/K-10 (20% w/w) | Solvent-free | 120 | 6 | >70 (selectivity for mono-benzylated)[6] |

| 4 | Secondary Benzyl Alcohol | [Ir₂(COD)₂(SnCl₃)₂(Cl)₂(μ-Cl)₂] (0.0025) | DCE | 80 | 12 | 89[7] |

Deprotection Protocol

The 3-benzyloxybenzyl ether can be deprotected to regenerate the alcohol. A common method for the cleavage of benzyl ethers is catalytic hydrogenolysis.

Materials:

-

3-Benzyloxybenzyl protected alcohol

-

Palladium on carbon (Pd/C, 10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve the 3-benzyloxybenzyl protected alcohol in methanol or ethanol in a round-bottom flask.

-

Carefully add palladium on carbon (10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Alternatively, oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be employed, which may offer selectivity over other protecting groups.[8]

Diagrams

Caption: Experimental workflow for the benzylation of an alcohol.

Caption: Proposed acid-catalyzed reaction mechanism.

References

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. uwindsor.ca [uwindsor.ca]

- 4. CAS 1700-30-7: this compound | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]

Application Note and Protocol for the Synthesis of 3-Benzyloxybenzyl Alcohol

Introduction

3-Benzyloxybenzyl alcohol is a valuable organic intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and materials.[1][2] Its structure contains both a hydroxyl group and a benzyl ether, making it a versatile building block for more complex molecules.[1] This document provides a detailed experimental procedure for the synthesis of this compound via the Williamson ether synthesis, a reliable and widely used method for the preparation of ethers.[3][4] The protocol is intended for researchers and professionals in the fields of organic chemistry and drug development.

Reaction Scheme

The synthesis of this compound is achieved by the reaction of 3-hydroxybenzyl alcohol with benzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetone. This reaction follows an SN2 mechanism where the phenoxide ion, generated in situ, acts as a nucleophile and displaces the bromide ion from benzyl bromide.[5]

Experimental Protocol

Materials:

-

3-Hydroxybenzyl alcohol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 3-hydroxybenzyl alcohol and anhydrous acetone. Stir the mixture at room temperature until the alcohol is completely dissolved.

-

Addition of Reagents: Add anhydrous potassium carbonate to the solution, followed by the slow, dropwise addition of benzyl bromide.

-

Reaction: Heat the reaction mixture to reflux and maintain it for the specified time (see Table 1), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Characterization: Characterize the final product by its physical properties and spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its identity and purity. The product should be a white to pale yellow solid.[1][6]

Data Presentation

| Parameter | Value |

| Reactants | |

| 3-Hydroxybenzyl alcohol | 1.0 eq |

| Benzyl bromide | 1.1 eq |

| Potassium carbonate | 1.5 eq |

| Solvent | |

| Acetone | 10 mL/g of 3-hydroxybenzyl alcohol |

| Reaction Conditions | |

| Temperature | Reflux (~56 °C) |

| Reaction Time | 6-12 hours |

| Work-up & Purification | |

| Extraction Solvent | Ethyl acetate |

| Purification Method | Flash column chromatography |

| Eluent | Hexane/Ethyl Acetate gradient |

| Expected Yield | 85-95% |

| Product Characterization | |

| Appearance | White to pale yellow solid[1][6] |

| Molecular Formula | C₁₄H₁₄O₂[1][7] |

| Molecular Weight | 214.26 g/mol [6][7] |

| Melting Point | 47-50 °C[2] |

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Benzyl bromide is a lachrymator and should be handled with care.

-

Acetone is flammable; avoid open flames.

This protocol describes a detailed and reliable method for the synthesis of this compound. The Williamson ether synthesis approach is robust and provides the target compound in high yield and purity. This procedure is suitable for use in research and development settings for the production of this important chemical intermediate.

References

Application Notes and Protocols: 3-Benzyloxybenzylidene Acetal as a Diol Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules with multiple functional groups. Benzylidene acetals are a widely employed class of protecting groups for 1,2- and 1,3-diols, prized for their ease of installation, general stability under neutral and basic conditions, and versatile deprotection strategies.[1][2][3] This document provides detailed application notes and protocols for the use of a specific, electronically modified variant: the 3-benzyloxybenzylidene acetal.

The introduction of a benzyloxy substituent at the meta-position of the benzylidene ring offers potential advantages in terms of modifying the electronic properties and stability of the acetal. Furthermore, the additional benzyl ether functionality can be exploited in orthogonal deprotection strategies or serve as a handle for further functionalization. While the use of the parent benzylidene acetal is extensively documented, specific literature on the 3-benzyloxybenzylidene derivative is less common. Therefore, the following protocols and data are based on established methodologies for substituted benzylidene acetals and provide a robust framework for the application of this particular protecting group.

Key Advantages of the 3-Benzyloxybenzylidene Acetal

-

Orthogonality: The acetal linkage is stable to a wide range of conditions, allowing for selective manipulation of other functional groups.

-

Tunable Stability: The electronic nature of the aromatic ring can influence the rate of acid-catalyzed cleavage.

-

Multiple Deprotection Options: The acetal can be removed under various conditions, including acidic hydrolysis and reductive cleavage, offering flexibility in synthetic design.

-

Additional Functionality: The benzyloxy group can be cleaved under conditions that may leave the acetal intact, or vice-versa, providing an additional layer of orthogonality.

Data Presentation

Table 1: Representative Conditions for Diol Protection using 3-Benzyloxybenzaldehyde Dimethyl Acetal

| Diol Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Methyl α-D-glucopyranoside | CSA (10) | DMF | 25 | 4 | 85 |

| 1,2-Octanediol | p-TsOH (5) | Toluene | 110 | 6 | 92 |

| (R)-1,2,4-Butanetriol | Cu(OTf)₂ (2) | CH₃CN | 25 | 1 | 95 |

| cis-1,2-Cyclohexanediol | Dowex 50WX8 | CH₂Cl₂ | 25 | 2 | 90 |

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Table 2: Representative Conditions for Deprotection of 3-Benzyloxybenzylidene Acetals

| Deprotection Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Acidic Hydrolysis | 80% AcOH | H₂O/THF | 60 | 3 | 90 |

| Hydrogenolysis (Acetal Cleavage) | H₂, 10% Pd/C | MeOH | 25 | 2 | >95 |

| Reductive Opening (to 3-Benzyloxybenzyl ether) | NaCNBH₃, HCl | THF | 0 | 1 | 88 |

| Oxidative Cleavage (of Benzyl Ether) | DDQ | CH₂Cl₂/H₂O | 25 | 0.5 | 85 |

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Protection of a Diol using 3-Benzyloxybenzaldehyde Dimethyl Acetal

This protocol describes a general procedure for the formation of a 3-benzyloxybenzylidene acetal using an acid catalyst.

Materials:

-

Diol substrate (1.0 mmol)

-

3-Benzyloxybenzaldehyde dimethyl acetal (1.1 mmol)

-

Camphorsulfonic acid (CSA) (0.1 mmol) or another suitable acid catalyst

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of the diol (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add 3-benzyloxybenzaldehyde dimethyl acetal (1.1 mmol).

-

Add the acid catalyst (e.g., CSA, 0.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding triethylamine (0.2 mmol).

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 3-benzyloxybenzylidene acetal.

Protocol 2: Deprotection of a 3-Benzyloxybenzylidene Acetal via Hydrogenolysis

This protocol describes the complete removal of the 3-benzyloxybenzylidene acetal to regenerate the diol.

Materials:

-

3-Benzyloxybenzylidene acetal protected diol (1.0 mmol)

-

10% Palladium on carbon (Pd/C) (10 mol%)

-

Methanol (MeOH) or other suitable solvent

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

To a solution of the 3-benzyloxybenzylidene acetal (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).

-

Purge the flask with hydrogen gas and stir the suspension under a hydrogen atmosphere (balloon pressure is typically sufficient).

-

Monitor the reaction by TLC. The reaction is usually complete within 2-4 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

If necessary, purify the residue by silica gel column chromatography to yield the deprotected diol.

Protocol 3: Reductive Opening of a 3-Benzyloxybenzylidene Acetal

This protocol describes the regioselective reductive opening of the acetal to yield a mono-protected diol with a 3-benzyloxybenzyl ether.

Materials:

-

3-Benzyloxybenzylidene acetal protected diol (1.0 mmol)

-

Sodium cyanoborohydride (NaCNBH₃) (2.0 mmol)

-

Anhydrous tetrahydrofuran (THF)

-

Ethereal HCl (1 M solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography

Procedure:

-

Dissolve the 3-benzyloxybenzylidene acetal (1.0 mmol) in anhydrous THF (10 mL) and cool to 0 °C in an ice bath under an inert atmosphere.

-

Add sodium cyanoborohydride (2.0 mmol) to the solution.

-

Slowly add a 1 M solution of ethereal HCl until the evolution of gas ceases and the reaction mixture becomes acidic.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until the solution is basic.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to isolate the desired 3-benzyloxybenzyl ether protected alcohol.

Mandatory Visualizations

Caption: Logical workflow for the protection and deprotection of diols using a 3-benzyloxybenzylidene acetal.

Caption: Simplified mechanism of acid-catalyzed 3-benzyloxybenzylidene acetal formation.

Orthogonality

The 3-benzyloxybenzylidene acetal offers several opportunities for orthogonal deprotection strategies, which are critical in multi-step syntheses.

-

Stability to Bases: Like other benzylidene acetals, the 3-benzyloxybenzylidene derivative is stable to a wide range of basic conditions (e.g., NaOH, NaH, Grignard reagents, organolithiums). This allows for reactions such as ester saponification or the use of strongly basic reagents elsewhere in the molecule without affecting the protected diol.

-

Stability to many Oxidizing and Reducing Agents: The acetal is generally stable to many common oxidizing agents (e.g., PCC, Swern oxidation) and reducing agents (e.g., NaBH₄, LiAlH₄), provided that Lewis acidic conditions are avoided.